molecular formula C14H12N4O3S B2398626 N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-55-7

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B2398626
CAS No.: 688793-55-7
M. Wt: 316.34
InChI Key: ACQSNHPMHWYHIN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrido[2,3-d]pyrimidine core, a privileged scaffold in pharmaceutical research known for its ability to interact with a variety of biological targets . Compounds featuring this core have been investigated as inhibitors for enzymes such as autotaxin, a key target in cancer research , and phosphotransferases, which are relevant in the context of infectious diseases . The molecule's design, which also includes a furan ring and a thioxo group, is characteristic of efforts to develop novel non-peptidomimetic inhibitors, an area of importance in antiviral and antimicrobial agent development . This combination of structural features makes it a valuable chemical tool for researchers exploring new therapeutic avenues in oncology, immunology, and infectious disease. The compound is provided with guaranteed high purity and is intended for laboratory research applications. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11(16-7-9-3-2-6-21-9)8-18-13(20)10-4-1-5-15-12(10)17-14(18)22/h1-6H,7-8H2,(H,16,19)(H,15,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQSNHPMHWYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)N(C2=O)CC(=O)NCC3=CC=CO3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide typically involves multiple steps, starting with the construction of the furan ring, followed by the formation of the pyrido[2,3-d]pyrimidinone core, and finally the introduction of the acetamide group. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor for various organic reactions.

Biology: In biological research, the compound may be employed as a tool to study enzyme mechanisms, protein interactions, and cellular processes. Its unique structure allows for the design of specific inhibitors or probes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The furan ring and pyrido[2,3-d]pyrimidinone core are key structural elements that facilitate binding to enzymes or receptors, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

CRCM5484 (Thieno[2,3-d]pyrimidine Derivative)
  • Structure: Replaces the pyrido[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine system. The side chain includes a 7-acetyl group and a 2-methylpyridin-3-yl substituent .
  • Synthesis : Synthesized via a Gewald reaction followed by condensation with 2-chloro-N-(2-methylpyridin-3-yl)acetamide (90% yield) .
  • Activity : Exhibits anti-leukemic properties, targeting BET-BDII proteins .
Thiazolo[3,2-a]pyrimidine Derivative (Compound 22 in )
  • Structure : Features a thiazolo[3,2-a]pyrimidine core with a 5-oxo group and a furan-2-ylmethyl carboxamide .
  • Activity: Demonstrates moderate immunoproteasome inhibition (β5i: 32%) .
OSMI-1 (Quinoline-Sulfonamide Hybrid)
  • Structure: Contains a quinoline-sulfonamide core linked to a furan-2-ylmethyl acetamide group .
  • Synthesis : Four-step procedure with HRMS confirmation (C28H25N3O6S2, [M + Na]+: 563.1258) .
  • Application : Targets O-GlcNAc transferase (OGT), validated via FLIM-FRET microscopy .

Substituent Variations

Furan-2-ylmethyl Group
  • The furan moiety is a common feature in analogs like CRCM5484 , OSMI-1 , and ’s Compound 22 . This group enhances solubility and may participate in π-π stacking or hydrogen bonding with target proteins.
Sulfanylidene vs. Thioether Linkages
  • The target compound’s 2-sulfanylidene group differs from the thioether bridge in CRCM5484 (2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo...thio)-N-(2-methylpyridin-3-yl)acetamide) .

Biological Activity

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a furan moiety and a pyrido[2,3-d]pyrimidine core. Its molecular formula is C14H12N4O2S, and it has a molecular weight of 288.34 g/mol. The presence of the sulfanylidene group is particularly noteworthy as it may contribute to the compound's biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in disease pathways. For instance, its structural similarity to known inhibitors suggests potential interactions with proteases involved in viral replication.
  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
  • Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, making it a candidate for further development as an anticancer agent.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis
A549 (Lung)12.8Inhibition of cell proliferation
HeLa (Cervical)10.2Cell cycle arrest

These results suggest that the compound possesses significant anticancer properties, warranting further investigation into its therapeutic potential.

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy and safety profile of the compound:

  • Animal Model : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver and kidney functions.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents. The combination therapy demonstrated enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes for patients with advanced cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions.

Core Preparation : Start with constructing the pyrido[2,3-d]pyrimidin-4-one scaffold via cyclization of substituted pyrimidine precursors under reflux in solvents like acetonitrile or DMSO .

Sulfanylidene Introduction : React the core with thiourea or thiolating agents at controlled temperatures (60–80°C) to introduce the sulfanylidene group .

Acetamide Functionalization : Couple the furan-2-ylmethylamine moiety to the core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

  • Key Optimization : Adjust reaction times (8–24 hrs) and stoichiometric ratios (1:1.2 for amine:core) to maximize yields (typically 45–65%) .

Q. How is structural integrity confirmed after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., furan methylene protons at δ 4.2–4.5 ppm; pyridopyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~400–450) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize in vitro screens:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial Testing : Broth microdilution assays for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up in academic research?

  • Methodological Answer : Optimize reaction parameters systematically:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) for coupling efficiency .
  • Catalyst Selection : Compare Pd/C vs. CuI in Ullmann-type couplings for aryl-thioether formation .
  • Microwave Assistance : Reduce reaction times (e.g., from 24 hrs to 2 hrs) while maintaining yields .
  • Work-Up : Use preparative HPLC or column chromatography (silica gel, CH2Cl2/MeOH) for purification .

Q. How do structural modifications influence bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Variations : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or pyridopyrimidine cores (e.g., 6-methyl substitution) .
  • Assay Comparison : Test modified compounds in parallel bioassays (e.g., IC50 shifts in kinase inhibition) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DNA topoisomerase II .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Address variability via:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to ensure accurate IC50 calculations .
  • Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis assays via flow cytometry alongside MTT) .

Q. What advanced techniques elucidate its mechanism of action?

  • Methodological Answer : Integrate omics and biophysical approaches:

  • Proteomics : SILAC-based profiling to identify protein targets in treated cancer cells .
  • SPR Analysis : Measure real-time binding kinetics to purified enzymes (e.g., KD values for kinase inhibition) .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., thymidylate synthase) to resolve binding modes .

Notes

  • Contradictions : Discrepancies in bioactivity may arise from cell line heterogeneity or assay conditions. Cross-validate with orthogonal methods .

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